molecular formula C20H18 B13729835 1,4-bis(3-methylphenyl)benzene CAS No. 4499-84-7

1,4-bis(3-methylphenyl)benzene

Cat. No.: B13729835
CAS No.: 4499-84-7
M. Wt: 258.4 g/mol
InChI Key: ISCJSNCUQHCZAY-UHFFFAOYSA-N
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Description

1,4-bis(3-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two 3-methylphenyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(3-methylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions. The general reaction scheme is as follows: [ \text{Ar-X} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar’} + \text{by-products} ] In this case, the aryl halide would be 1,4-dibromobenzene, and the aryl boronic acid would be 3-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of catalyst, solvent, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(3-methylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: 1,4-bis(3-carboxyphenyl)benzene.

    Reduction: 1,4-bis(3-methylcyclohexyl)benzene.

    Substitution: 1,4-bis(3-bromophenyl)benzene.

Scientific Research Applications

1,4-bis(3-methylphenyl)benzene has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of this compound could potentially be explored for pharmaceutical purposes.

    Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-bis(3-methylphenyl)benzene in chemical reactions typically involves the interaction of its aromatic rings with electrophiles or nucleophiles. The presence of the methyl groups can influence the reactivity of the benzene rings, making them more susceptible to certain types of reactions. The molecular targets and pathways involved would depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylbenzene (p-xylene): Similar structure but with methyl groups directly attached to the benzene ring.

    1,4-bis(phenyl)benzene: Similar structure but without the methyl groups on the phenyl rings.

    1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups at different positions on the phenyl rings.

Uniqueness

1,4-bis(3-methylphenyl)benzene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

4499-84-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,4-bis(3-methylphenyl)benzene

InChI

InChI=1S/C20H18/c1-15-5-3-7-19(13-15)17-9-11-18(12-10-17)20-8-4-6-16(2)14-20/h3-14H,1-2H3

InChI Key

ISCJSNCUQHCZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C

Origin of Product

United States

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